5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one
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Overview
Description
5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C14H19NO It is a derivative of cyclohexenone and is characterized by the presence of a dimethyl group and an amino group attached to the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 2-methylaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the enaminone structure. The reaction conditions may vary, but common reagents include acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted enaminone derivatives .
Scientific Research Applications
5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5,5-dimethyl-3-[(4-piperidyl)methylamino]cyclohex-2-en-1-one
- 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one
- 3-formyl-5,5-dimethyl-2-cyclohexen-1-one
Uniqueness
5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,5-dimethyl-3-(2-methylanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-6-4-5-7-14(11)16-12-8-13(17)10-15(2,3)9-12/h4-8,16H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPAHYKHHSLSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=O)CC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351371 |
Source
|
Record name | ST024316 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61997-76-0 |
Source
|
Record name | ST024316 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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